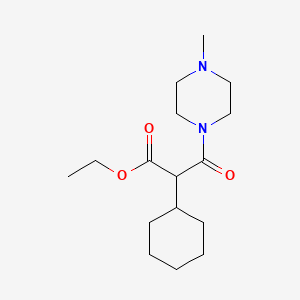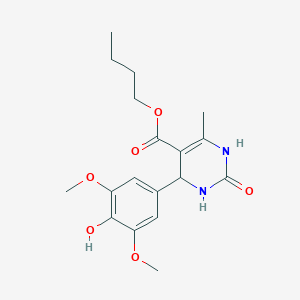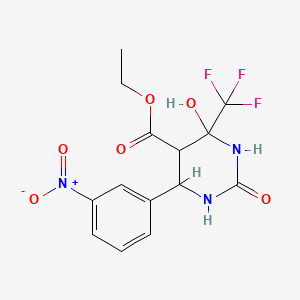
Ethyl 2-cyclohexyl-3-(4-methylpiperazin-1-yl)-3-oxopropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-cyclohexyl-3-(4-methylpiperazin-1-yl)-3-oxopropanoate is a complex organic compound that belongs to the class of piperazines This compound is characterized by the presence of a cyclohexyl group, a piperazine ring, and an ester functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-cyclohexyl-3-(4-methylpiperazin-1-yl)-3-oxopropanoate typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with a suitable alkylating agent under basic conditions.
Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced through a Friedel-Crafts alkylation reaction, where cyclohexyl chloride reacts with the piperazine derivative in the presence of a Lewis acid catalyst.
Esterification: The final step involves the esterification of the intermediate compound with ethyl chloroformate under basic conditions to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and pH, is crucial to ensure the consistency and purity of the final product.
化学反応の分析
Types of Reactions
Ethyl 2-cyclohexyl-3-(4-methylpiperazin-1-yl)-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles like halides or amines replace existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted piperazine derivatives.
科学的研究の応用
Ethyl 2-cyclohexyl-3-(4-methylpiperazin-1-yl)-3-oxopropanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of Ethyl 2-cyclohexyl-3-(4-methylpiperazin-1-yl)-3-oxopropanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: Interacting with specific receptors on the cell surface or within the cell, leading to modulation of cellular signaling pathways.
Enzyme Inhibition: Inhibiting the activity of certain enzymes, thereby affecting metabolic processes and cellular functions.
DNA Interaction: Binding to DNA and interfering with replication or transcription processes, which can lead to cell cycle arrest or apoptosis.
類似化合物との比較
Ethyl 2-cyclohexyl-3-(4-methylpiperazin-1-yl)-3-oxopropanoate can be compared with other similar compounds to highlight its uniqueness:
This compound vs. Ethyl 2-cyclohexyl-3-(4-ethylpiperazin-1-yl)-3-oxopropanoate: The presence of a methyl group in the former and an ethyl group in the latter can lead to differences in their chemical reactivity and biological activity.
This compound vs. Ethyl 2-cyclohexyl-3-(4-phenylpiperazin-1-yl)-3-oxopropanoate: The substitution of a methyl group with a phenyl group can significantly alter the compound’s properties, including its solubility and interaction with biological targets.
List of Similar Compounds
- Ethyl 2-cyclohexyl-3-(4-ethylpiperazin-1-yl)-3-oxopropanoate
- Ethyl 2-cyclohexyl-3-(4-phenylpiperazin-1-yl)-3-oxopropanoate
- Ethyl 2-cyclohexyl-3-(4-methoxypiperazin-1-yl)-3-oxopropanoate
特性
分子式 |
C16H28N2O3 |
|---|---|
分子量 |
296.40 g/mol |
IUPAC名 |
ethyl 2-cyclohexyl-3-(4-methylpiperazin-1-yl)-3-oxopropanoate |
InChI |
InChI=1S/C16H28N2O3/c1-3-21-16(20)14(13-7-5-4-6-8-13)15(19)18-11-9-17(2)10-12-18/h13-14H,3-12H2,1-2H3 |
InChIキー |
AAPUNMGOVVMHQU-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(C1CCCCC1)C(=O)N2CCN(CC2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 5-cyano-4-(2-fluorophenyl)-2-oxo-6-({2-oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl}sulfanyl)-1,2,3,4-tetrahydropyridine-3-carboxylate](/img/structure/B11619210.png)
![4-(4-Chlorophenyl)-8-(2-methylbutan-2-yl)-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B11619217.png)
![2-{[3-cyano-4-(4-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B11619219.png)
![2-(allylamino)-3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11619244.png)
![6-imino-7-(2-methoxyethyl)-13-methyl-2-oxo-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11619249.png)
![2-{[2-(4-tert-butylphenoxy)ethyl]sulfanyl}-6-methyl-4(1H)-pyrimidinone](/img/structure/B11619250.png)
![(5Z)-3-allyl-5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11619255.png)

![N-cyclohexyl-3-[(2E)-1-(1,1-dioxido-1,2-benzisothiazol-3-yl)-2-(2-methoxybenzylidene)hydrazino]propanamide](/img/structure/B11619263.png)
![2-(4-Nitrophenyl)-2-oxoethyl 3-{[4-(2,4-dichlorophenoxy)phenyl]carbamoyl}propanoate](/img/structure/B11619268.png)
![N'-{[(4-tert-butylphenyl)carbonyl]oxy}-4-methoxybenzenecarboximidamide](/img/structure/B11619278.png)
![2-{[3-cyano-7,7-dimethyl-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B11619285.png)
![Di-tert-butyl 4-hydroxy-4-methyl-6-oxo-2-[4-(propan-2-yl)phenyl]cyclohexane-1,3-dicarboxylate](/img/structure/B11619288.png)

